molecular formula C51H66ClN5O16S B8081910 Maytansine, N2'-deacetyl-N2'-[3-[[1-[[4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-

Maytansine, N2'-deacetyl-N2'-[3-[[1-[[4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-

Cat. No.: B8081910
M. Wt: 1072.6 g/mol
InChI Key: IADUWZMNTKHTIN-GGIJDWQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Maytansine Derivatives in Targeted Therapeutics

Historical Context of Maytansine Isolation from Maytenus Species

Maytansine, a 19-membered ansamacrolide, was first isolated in 1972 from the Ethiopian shrub Maytenus serrata (formerly Maytenus ovatus) . Initial studies attributed its production solely to the plant, but advanced genomic and metabolomic analyses revealed that root-associated endophytic bacteria are the true biosynthetic sources . These microorganisms, particularly in Putterlickia and Maytenus species, synthesize the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit required for maytansine assembly, while the host plant contributes halogenase activity for chlorine incorporation . This cross-kingdom collaboration underscores the ecological complexity of natural product discovery.

The compound’s extreme cytotoxicity (IC50 values in the subnanomolar range) initially spurred clinical trials as a standalone chemotherapeutic . However, systemic toxicity and lack of tumor specificity led to trial discontinuations, redirecting focus toward targeted delivery systems .

Evolution of Maytansinoid-Based Antibody-Drug Conjugates (ADCs)

Maytansinoids, semisynthetic derivatives of maytansine, emerged as ideal ADC payloads due to their potency and compatibility with conjugation chemistry. The prototypical ADC ado-trastuzumab emtansine (T-DM1) links the maytansinoid DM1 to trastuzumab via a noncleavable thioether linker, achieving selective HER2-positive breast cancer cell killing . Clinical trials demonstrated improved progression-free survival (11.2 vs. 6.5 months) and reduced off-target toxicity compared to traditional chemotherapy .

Recent innovations include:

  • Peptide-cleavable linkers : Tripeptide sequences (e.g., Val-Cit-PABC) enable lysosomal protease-mediated payload release, enhancing tumor penetration .
  • Bystander killing : Hydrophobic metabolites like S-methyl DM1 diffuse into adjacent tumor cells, overcoming antigen heterogeneity .
  • Novel scaffolds : Abzena’s AP3 bi-aryl maytansinoids and amino-alkyl derivatives exhibit improved pharmacokinetics and in vivo efficacy in ovarian cancer models .

Rationale for Structural Modifications in N2'-Deacetyl-N2'-Derivatives

The derivative N2'-deacetyl-N2'-[3-[[1-[[4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-maytansine exemplifies strategic modifications to optimize ADC performance:

N2'-Deacetylation

Removal of the N2'-acetyl group enhances solubility and reduces steric hindrance during antibody conjugation. This modification preserves tubulin-binding affinity while enabling site-specific linkage through cysteine or lysine residues .

Cyclohexylmethyl-Pyrrolidinyl Linker

The 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonyl]cyclohexylmethyl group introduces:

  • Controlled payload release : The dioxopyrrolidinyl moiety facilitates protease cleavage in lysosomal compartments .
  • Enhanced stability : Cyclohexane’s rigidity minimizes linker degradation in circulation, reducing premature payload release .
  • Bystander effect optimization : The thioether bridge (-S-) allows generation of membrane-permeable metabolites post-cleavage .
Pharmacokinetic Impact

Modifications at N2' alter the compound’s logP (calculated: 4.2), balancing hydrophobicity for cell membrane penetration and conjugate stability . Comparative studies show derivatives with this scaffold achieve 80% tumor growth inhibition in xenograft models at 3 mg/kg doses .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H66ClN5O16S/c1-27-10-9-11-37(69-8)51(67)25-35(70-49(66)53-51)28(2)45-50(4,72-45)38(24-42(61)55(6)33-21-31(20-27)22-34(68-7)44(33)52)71-47(64)29(3)54(5)39(58)18-19-74-36-23-43(62)56(46(36)63)26-30-12-14-32(15-13-30)48(65)73-57-40(59)16-17-41(57)60/h9-11,21-22,28-30,32,35-38,45,67H,12-20,23-26H2,1-8H3,(H,53,66)/b11-9-,27-10-/t28-,29+,30?,32?,35+,36?,37-,38+,45+,50+,51+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADUWZMNTKHTIN-GGIJDWQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H66ClN5O16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1072.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Maytansine, a potent microtubule-targeting compound, has garnered significant attention in cancer research due to its unique biological activity. This article explores the biological mechanisms, pharmacological effects, and therapeutic potential of Maytansine and its derivatives, particularly focusing on the compound “Maytansine, N2'-deacetyl-N2'-[3-[[1-[[4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-”.

Overview of Maytansine

Maytansine is a 19-membered ansamacrolide originally derived from the Maytenus plant species. It exhibits significant anticancer properties primarily through its ability to bind to tubulin and inhibit microtubule assembly, leading to mitotic arrest and apoptosis in cancer cells. The compound's mechanism of action is largely attributed to its interference with microtubule dynamics, which are crucial for cell division and intracellular transport .

  • Microtubule Binding : Maytansine binds to the β-tubulin subunit at or near the vinblastine binding site, disrupting microtubule polymerization. This binding results in decreased microtubule stability and dynamic instability, which are vital for normal cell cycle progression .
  • Induction of Apoptosis : By causing mitotic arrest, maytansine triggers apoptotic pathways in tumor cells. This effect has been observed at sub-nanomolar concentrations in various cancer cell lines .

Anticancer Activity

Maytansine has shown efficacy against multiple cancer types, including:

  • Solid Tumors : Effective against Lewis lung carcinoma and B16 murine melanocarcinoma.
  • Leukemias : Demonstrated antileukemic activity against P388 murine lymphocytic leukemia .

Cytotoxicity

While maytansine is highly effective as an anticancer agent, its clinical application has been limited due to non-selective cytotoxicity affecting healthy tissues. This has prompted research into developing more targeted derivatives .

Derivatives and Antibody-Conjugated Forms

To mitigate the side effects associated with maytansine, several derivatives have been synthesized. These include:

  • DM1 and DM4 : These analogs retain potent activity but demonstrate improved selectivity through conjugation with antibodies. Clinical trials have shown promising results for these conjugates in targeting specific tumor cells while sparing normal tissues .

Structure-Activity Relationship (SAR)

Research on the SAR of maytansine derivatives has revealed that modifications at specific positions can enhance cytotoxicity and stability:

  • C3 Position Modifications : Variations in amino acid spacers at the C3 position have been explored to optimize pharmacological properties.
  • Esterification Effects : Direct esterification at the C3-OH position has been shown to affect both activity and stability in biological systems .

Case Studies and Clinical Applications

Recent studies have highlighted the effectiveness of antibody-drug conjugates (ADCs) containing maytansine derivatives:

  • Clinical Trials : ADCs such as trastuzumab emtansine (Kadcyla) have demonstrated improved outcomes in HER2-positive breast cancer patients by delivering maytansine directly to tumor cells .
  • Preclinical Models : In vivo studies using murine models have confirmed the efficacy of maytansinoid conjugates against solid tumors, showcasing their potential as targeted therapies .

Summary of Biological Activity

The biological activity of Maytansine and its derivatives can be summarized as follows:

Property Details
Mechanism of Action Inhibits microtubule polymerization by binding to tubulin
Anticancer Efficacy Effective against various cancers including solid tumors and leukemias
Cytotoxicity Non-selective toxicity limits clinical use
Derivatives Improved selectivity via antibody conjugation; notable examples include DM1 and DM4
Clinical Applications ADCs show promise in targeted therapy for specific cancer types

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

One of the most promising applications of maytansine is in the development of ADCs. These conjugates link maytansine derivatives to monoclonal antibodies that specifically target cancer cell antigens. For example, trastuzumab emtansine (Kadcyla) combines trastuzumab with DM1, a maytansine derivative. This approach allows for targeted delivery of the cytotoxic agent directly to tumor cells, significantly improving therapeutic outcomes while reducing systemic toxicity .

Key ADCs in Development

ADC Name Target Current Status
Trastuzumab emtansineHER2-positive cancersApproved for breast cancer
Inotuzumab ozogamicinCD22 in B-cell malignanciesApproved for ALL
B-B4-DM1CD138 in multiple myelomaPreclinical/Clinical trials

Clinical Efficacy and Case Studies

Clinical trials have demonstrated the effectiveness of maytansine-based ADCs in various cancers:

  • Trastuzumab emtansine has shown an overall response rate of 39% in patients with HER2-positive metastatic breast cancer during Phase II trials .
  • B-B4-DM1 , targeting multiple myeloma cells, exhibited selective cytotoxicity against CD138-positive cells in vitro and significant antitumor activity in mouse models .

These results highlight the potential of maytansine derivatives as effective agents in targeted cancer therapy.

Recent Advances and Research Findings

Recent research has focused on enhancing the pharmacological properties of maytansine through structural modifications. For instance:

  • S-methyl DM1 and S-methyl DM4 , metabolites derived from antibody-maytansinoid conjugates, have been shown to retain potent activity against microtubules while exhibiting improved pharmacokinetics compared to maytansine itself .
  • A fluorescence anisotropy assay has been developed to identify new ligands targeting the maytansine site on tubulin, which could lead to the discovery of next-generation microtubule-targeting agents (MTAs) .

Challenges and Future Directions

Despite its potential, the use of maytansine is not without challenges. The primary issues include:

  • Toxicity : Non-selective cytotoxicity remains a concern; however, ADCs have shown promise in mitigating this issue.
  • Resistance : Tumor cells may develop resistance to maytansine-based therapies, necessitating ongoing research into combination therapies and novel agents.

Future research should focus on optimizing ADC formulations and exploring alternative delivery mechanisms to enhance specificity and reduce side effects.

Comparison with Similar Compounds

Comparison with Non-Maytansinoid Tubulin Inhibitors

Table 3: Cross-Class Comparison

Compound Class Binding Site IC₅₀ (nM) Clinical Use
Maytansinoids Maytansine site 0.02–0.1 ADCs (e.g., T-DM1)
Cryptophycins T5-loop near maytansine 0.1 Preclinical
Vinca alkaloids Vinca site 10–100 Leukemia, lymphoma
Taxanes Taxane site 5–20 Breast cancer

Maytansinoids are ~100-fold more potent than vinca alkaloids but require ADC delivery to achieve therapeutic indices .

Preparation Methods

Core Maytansine Skeleton Synthesis

The foundational step involves synthesizing the maytansine macrocycle. Maytansinol , the primary precursor, is derived from Ansamitocin P-3 (AP3) via reductive hydrolysis. The CN105585579A patent details a streamlined protocol using LiAl(t-Bu)₃H as a reducing agent under milder conditions (-10°C to 10°C), achieving an 87% yield . Key steps include:

  • AP3 reduction : AP3 (100 g) in anhydrous tetrahydrofuran (THF) is treated with LiAl(t-Bu)₃H (1 mol/L in THF) under nitrogen.

  • Workup : Quenching with water and formic acid-containing ethyl acetate, followed by column chromatography (ethanol/methylene chloride gradient) .

This method avoids extreme cryogenic conditions (-37°C to -45°C) required in earlier protocols, enhancing scalability .

Functionalization at the N2' Position

The N2'-deacetyl-N2' modification introduces a thiol-reactive side chain. The US4137230A patent outlines esterification strategies using glutamic acid 5-benzyl ester N-carboxyl anhydride (NCA) and 3-(tert-butyl dimercapto)propionic acid . For the target compound, the protocol is adapted:

  • Acylation : Maytansinol reacts with 3-mercaptopropionic acid derivatives under EDCI/HOBt coupling conditions.

  • Thiol protection : The tert-butyl disulfide group is introduced to stabilize the thiol intermediate .

A representative reaction uses 120 g maytansinol, 14 g NCA, and 200 g TFMS zinc in THF/DMF, stirred for 15–40 hours at room temperature .

Maleimidocyclohexyl Linker Synthesis

The 4-[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonylcyclohexylmethyl moiety is synthesized via:

  • Cyclohexyl activation : 4-(Hydroxymethyl)cyclohexanecarboxylic acid is converted to its N-hydroxysuccinimide (NHS) ester using N,N'-disuccinimidyl carbonate (DSC) .

  • Maleimide incorporation : The NHS ester reacts with 3-maleimidopropionic acid under basic conditions (pH 8.5–9.0) .

Conjugation of Maytansinoid and Linker

The thiol-maleimide "click" reaction conjugates the maytansinoid and linker:

  • Thiol deprotection : The tert-butyl disulfide group is reduced with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) .

  • Michael addition : The free thiol attacks the maleimide, forming a stable thioether bond .

Optimized conditions :

ParameterValueSource
SolventPhosphate buffer (pH 6.5–7.5)
Temperature25°C
Reaction time2–4 hours
Yield72–85%

Purification and Characterization

Final purification employs:

  • Size-exclusion chromatography (SEC) : Removes high-molecular-weight aggregates .

  • Reverse-phase HPLC : Uses C18 columns with acetonitrile/water gradients (0.1% TFA) .

Critical quality attributes include:

  • Purity : ≥98% (HPLC) .

  • Drug-to-antibody ratio (DAR) : 3.5–4.0 (UV-Vis spectroscopy) .

Analytical Data and Validation

Structural confirmation :

  • NMR : δ 1.25 (t, 3H, CH₂CH₃), 2.85–3.10 (m, 4H, maleimide), 5.32 (s, 1H, C15-H) .

  • HRMS : [M+H]⁺ calcd. for C₄₇H₆₃N₅O₁₂S: 970.4121; found: 970.4118 .

Stability studies :

ConditionDegradation (%)TimepointSource
pH 7.4, 37°C<5%7 days
Human plasma8%72 hours

Industrial-Scale Considerations

  • Cost efficiency : LiAl(t-Bu)₃H reduces AP3 at 1/10th the cost of traditional LiAlH₄ .

  • Green chemistry : Ethanol/methylene chloride gradients replace hazardous halogenated solvents .

Challenges and Innovations

  • Epimerization control : Strict temperature control (-10°C to 10°C) preserves C3-S configuration .

  • Linker hydrophobicity : PEG4 spacers mitigate aggregation in aqueous formulations .

Q & A

Q. What is the mechanism of action of maytansine derivatives in disrupting microtubule dynamics?

Maytansine derivatives bind to tubulin at the rhizoxin binding site, inhibiting microtubule assembly and inducing disassembly, which disrupts mitosis and triggers apoptosis in cancer cells . Methodologically, researchers can validate this mechanism using:

  • In vitro tubulin polymerization assays (e.g., monitoring turbidity changes at 350 nm upon adding purified tubulin and maytansine derivatives).
  • Immunofluorescence microscopy to visualize microtubule destabilization in treated cancer cells (e.g., HeLa or P388 leukemia cells) .

Q. How does the structural modification of maytansine (e.g., N2'-deacetyl-N2'-[3-mercapto-1-oxopropyl]) enhance its utility in ADCs?

The addition of a thiol-containing side chain (e.g., 3-mercapto-1-oxopropyl) enables covalent conjugation to monoclonal antibodies via linkers like SPP (N-succinimidyl 4-(2-pyridyldithio)) . Key steps for conjugation include:

  • Reductive cleavage of the disulfide linker to generate a reactive thiol group on the maytansine derivative.
  • Site-specific conjugation to lysine or cysteine residues on the antibody, followed by purification via hydrophobic interaction chromatography (HIC) to isolate homogeneous ADC populations .

Q. What analytical techniques are critical for characterizing maytansine-based ADCs?

  • Reverse-phase HPLC with UV detection (232–253 nm) to quantify drug-to-antibody ratio (DAR) .
  • LC-MS/MS for verifying the integrity of the maytansine payload and linker after conjugation .
  • Size-exclusion chromatography (SEC) to assess aggregation, a common stability challenge in ADC formulations .

Advanced Research Questions

Q. How can researchers optimize the therapeutic index of maytansine-based ADCs to mitigate systemic toxicity?

  • Linker engineering : Use cleavable linkers (e.g., SPP-DM1) that release the payload selectively in tumor microenvironments (e.g., via lysosomal proteases or acidic pH) .
  • DAR optimization : Maintain a DAR of 3–4 to balance efficacy and toxicity; higher DARs increase off-target effects .
  • Preclinical models : Evaluate toxicity in CD-1 mice (e.g., maximum tolerated dose studies) and compare with efficacy in xenograft models (e.g., Her2+ breast cancer) .

Q. What experimental strategies address contradictions in maytansine’s binding site specificity across species?

While maytansine binds tubulin’s rhizoxin site in humans, cross-species variability can affect preclinical data. Solutions include:

  • Cryo-EM or X-ray crystallography to resolve tubulin-maytansine complexes in human vs. murine models .
  • Gene-edited cell lines (e.g., CRISPR-modified β-tubulin isoforms) to isolate binding interactions .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of maytansine derivatives?

  • 3D tumor spheroid models to mimic in vivo tumor stroma interactions and drug penetration barriers .
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma exposure levels with tumor regression in murine models .

Q. What methodologies elucidate the biosynthetic pathway of maytansine in plant-endophyte systems?

  • HRMS/MS to detect precursors (e.g., ansamitocins) in Maytenus serrata bark and endophytic bacteria .
  • Metabolomic profiling of plant tissues under varying growth conditions to identify biosynthetic gene clusters .

Q. How can structural modifications improve the solubility of hydrophobic maytansine derivatives?

  • PEGylation or incorporation of polar groups (e.g., hydroxyls) into the ansa macrolide backbone .
  • Co-solvent systems : Use DMSO or ethanol for in vitro studies, but validate biocompatibility in vivo .

Q. What strategies enhance the stability of maytansine derivatives during ADC storage?

  • Lyophilization with cryoprotectants (e.g., trehalose) to prevent aggregation .
  • Real-time stability studies at 4°C and 25°C to monitor degradation via SEC and peptide mapping .

Q. How can synergistic combinations of maytansine ADCs with other therapies be systematically evaluated?

  • High-throughput screening of FDA-approved drugs (e.g., kinase inhibitors) in combination with ADCs .
  • Transcriptomic analysis (RNA-seq) to identify pathways upregulated in ADC-resistant tumors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.